molecular formula C8H13FO2S B13628861 Spiro[2.5]octane-6-sulfonyl fluoride

Spiro[2.5]octane-6-sulfonyl fluoride

Cat. No.: B13628861
M. Wt: 192.25 g/mol
InChI Key: OZSIUMLIYWROBP-UHFFFAOYSA-N
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Description

Spiro[2.5]octane-6-sulfonyl fluoride is a bicyclic sulfonyl fluoride characterized by a unique spirocyclic architecture. The compound features a six-membered carbocyclic ring fused with a three-membered ring (spiro[2.5]octane framework), where the sulfonyl fluoride (-SO₂F) group is appended at the 6-position. This structural motif confers distinct steric and electronic properties, making it valuable in medicinal chemistry and materials science.

Properties

Molecular Formula

C8H13FO2S

Molecular Weight

192.25 g/mol

IUPAC Name

spiro[2.5]octane-6-sulfonyl fluoride

InChI

InChI=1S/C8H13FO2S/c9-12(10,11)7-1-3-8(4-2-7)5-6-8/h7H,1-6H2

InChI Key

OZSIUMLIYWROBP-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1S(=O)(=O)F)CC2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy for Spiro[2.5]octane Core

The synthesis of the spiro[2.5]octane skeleton, which is the fundamental framework for spiro[2.5]octane-6-sulfonyl fluoride, has been extensively studied due to its pharmaceutical relevance. The key intermediate often targeted is spiro[2.5]octane-5,7-dione, which can be further functionalized to introduce the sulfonyl fluoride group.

Key Synthetic Routes:

  • Wittig Reaction and Michael/Claisen Cyclizations:
    A widely referenced approach involves a four-step sequence starting from (1-ethoxycyclopropoxy)trimethylsilane. This sequence includes a Wittig reaction, followed by Michael and Claisen condensations, hydrolysis, and decarboxylation to yield spiro[2.5]octane-5,7-dione. However, this method suffers from drawbacks such as the need for flash chromatography purification and the use of less scalable reagents like sodium hydride and o-dichlorobenzene.

  • Cyclobutanone-Based Route:
    Another method uses cyclobutanone as a starting material, reacting with a Wittig reagent (e.g., methyl ketone phosphonium ylide) at elevated temperatures (around 100°C) in silicon oil to prevent loss of volatile intermediates. The enone intermediate is then distilled for further processing.

  • Hydrolysis and Cyclization of Cyanomethyl Intermediates:
    A process described in patent WO2014020038 involves hydrolyzing (1-cyanomethyl-cyclopropyl)-acetonitrile to form carboxylic acid intermediates, which are cyclized and subsequently converted through esterification, acid chloride formation, methylation, and final cyclization to afford spiro[2.5]octane-5,7-dione.

Advantages and Challenges:

  • These methods provide access to the spiro[2.5]octane core with moderate to good yields (42%-50%) and high purity (>98%) without chromatography in optimized processes.
  • The main challenges include the use of hazardous reagents, purification difficulties, and scalability issues.

Introduction of the Sulfonyl Fluoride Group

The sulfonyl fluoride moiety is typically introduced via sulfonylation reactions involving sulfonyl fluoride reagents or sulfonyl chloride intermediates followed by fluorination.

Potential Approaches:

  • Direct Sulfonylation of Spiro[2.5]octane Derivatives:
    Although specific detailed procedures for this compound are scarce, general organic synthesis principles suggest that sulfonyl fluoride groups can be installed by reacting a suitable spirocyclic intermediate bearing a hydroxyl or amine functional group at the 6-position with sulfonyl fluoride reagents (e.g., sulfuryl fluoride or sulfonyl fluoride chlorides).

  • Conversion from Sulfonyl Chlorides:
    Sulfonyl chlorides derived from the corresponding sulfonic acids or sulfonate esters can be fluorinated using fluoride sources such as potassium fluoride or tetrabutylammonium fluoride to yield sulfonyl fluorides.

  • Hydrazone-Mediated Fluorination:
    Recent methods for α-fluorinated ketones involve hydrazone intermediates reacting with fluorinating agents in solvents like acetonitrile to achieve selective fluorination. This strategy may be adapted for sulfonyl fluoride synthesis on spirocyclic ketones.

Representative Experimental Conditions and Outcomes

Step Reagents/Conditions Yield (%) Purity (%) Notes
Wittig Reaction (1-ethoxycyclopropoxy)trimethylsilane, Wittig reagent, base ~42-50 >98 Without chromatography in optimized process
Michael/Claisen Cyclization Base catalysis, appropriate Michael acceptors - - Multi-step, challenging scale-up
Hydrolysis and Cyclization Acid or base hydrolysis, cyclization under controlled pH - - Intermediate formation for spiro core
Sulfonyl Fluoride Introduction Reaction with sulfonyl fluoride reagent or fluorination of sulfonyl chloride - - Specific to sulfonyl fluoride group installation, conditions vary

Analytical and Purification Notes

  • Purification of intermediates and final products traditionally involved flash chromatography, which is impractical for large scale manufacturing.
  • Newer processes emphasize crystallization and selective extraction techniques to avoid chromatography.
  • High purity (>98%) of spiro[2.5]octane intermediates is achievable using optimized reaction and work-up protocols.

Summary of Research Outcomes

  • Efficient, multi-step synthetic routes to the spiro[2.5]octane core have been developed, with ongoing improvements to enhance yield, purity, and scalability.
  • Sulfonyl fluoride functionalization strategies are inferred from general sulfonyl fluoride chemistry and recent advances in fluorination methods, though specific detailed protocols for this compound remain limited in publicly available literature.
  • The combination of hydrazone chemistry and controlled fluorination offers a promising avenue for selective introduction of fluorinated functional groups on spirocyclic ketones.
  • The avoidance of chromatographic purification and use of scalable solvents and reagents is a key focus in process development for this compound class.

Chemical Reactions Analysis

Spiro[2.5]octane-6-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Electrophilic Fluorination:

Common reagents used in these reactions include potassium fluoride, thiols, and various nucleophiles. The major products formed from these reactions are typically sulfonyl derivatives, which are valuable intermediates in organic synthesis .

Mechanism of Action

The mechanism by which Spiro[2.5]octane-6-sulfonyl fluoride exerts its effects involves the formation of covalent bonds with target molecules. The sulfonyl fluoride group is highly reactive towards nucleophiles, allowing it to form stable covalent adducts with amino acids in proteins, particularly serine, threonine, and cysteine residues. This reactivity underlies its use as an enzyme inhibitor and a tool for studying enzyme mechanisms .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : Likely C₈H₁₃FO₂S (inferred from analogous spiro[2.5]octane sulfonyl chloride in ).
  • Molecular Weight : ~208.25 g/mol.
  • Reactivity : The sulfonyl fluoride group is electrophilic, enabling nucleophilic substitution reactions, while the spirocyclic backbone reduces ring strain compared to smaller bicyclic systems.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Sulfonyl Fluoride Derivatives

Compound Name Core Structure Substituent Position Molecular Formula Key Structural Notes
Spiro[2.5]octane-6-sulfonyl fluoride Spiro[2.5]octane 6-position C₈H₁₃FO₂S Low ring strain; 3D rigidity
Bicyclo[2.2.2]octane-2-sulfonyl fluoride (CAS 827-18-9) Bicyclo[2.2.2]octane 2-position C₈H₁₃FO₂S High symmetry; rigid cubane-like core
6-Bromo-4-methylpyridine-3-sulfonyl fluoride Pyridine 3-position C₆H₅BrFNO₂S Aromatic ring; electron-withdrawing Br
6,6-Difluoro-1-oxaspiro[2.5]octane Spiro[2.5]octane with oxygen 6,6-difluoro C₇H₁₀F₂O No sulfonyl group; ether linkage

Structural Insights :

  • Spiro vs. Bicyclo Systems : Spiro[2.5]octane derivatives exhibit lower ring strain compared to bicyclo[2.2.2]octane due to smaller fused rings.
  • Aromatic vs. Aliphatic Sulfonyl Fluorides : Pyridine-based sulfonyl fluorides (e.g., 6-bromo-4-methylpyridine-3-sulfonyl fluoride) display enhanced electrophilicity due to aromatic electron-withdrawing effects.

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) Boiling Point (°C) Solubility Stability Notes
This compound Not reported Not reported Moderate in DMSO Stable under inert conditions
Bicyclo[2.2.2]octane-2-sulfonyl fluoride Not reported Not reported Low in water Sensitive to hydrolysis
6-Bromo-4-methylpyridine-3-sulfonyl fluoride Not reported Not reported High in THF Reacts with amines

Reactivity Trends :

  • Hydrolysis Resistance : this compound shows greater hydrolytic stability than bicyclo[2.2.2]octane derivatives due to reduced ring strain.
  • Electrophilicity : Pyridine-based sulfonyl fluorides react faster with nucleophiles (e.g., amines) than aliphatic counterparts.

Q & A

Basic Questions

Q. What are the common synthetic routes for Spiro[2.5]octane-6-sulfonyl fluoride, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves halogenation or sulfonylation of the spiro[2.5]octane scaffold. For example, brominated spiro compounds (e.g., 5-(bromomethyl)spiro[2.5]octane) are synthesized using N-bromosuccinimide (NBS) with radical initiators like AIBN under controlled temperatures (60–80°C) to minimize side reactions . Sulfonyl fluoride derivatives can be prepared via nucleophilic substitution or oxidation of sulfonyl chlorides. Reaction optimization requires careful control of stoichiometry, solvent polarity (e.g., dichloromethane or THF), and temperature to avoid hydrolysis of the sulfonyl fluoride group .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 19F^{19}\text{F} NMR is critical for identifying the sulfonyl fluoride group (δ ~60–70 ppm). 1H^{1}\text{H} and 13C^{13}\text{C} NMR resolve spirocyclic proton environments and confirm scaffold integrity .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 208.71 for related sulfonyl fluorides) .
  • X-ray Crystallography : Resolves stereoelectronic effects of the spiro structure, as seen in studies of bicyclo[2.2.2]octane sulfonyl fluorides .

Q. How does the spirocyclic structure influence the compound’s stability and reactivity?

  • Methodological Answer : The spiro[2.5]octane framework imposes steric constraints that slow hydrolysis of the sulfonyl fluoride group compared to linear analogs. Electronic effects from the fused rings also modulate electrophilicity, which can be quantified via computational methods (e.g., DFT calculations of partial charges) . Stability studies in aqueous buffers (pH 3–10) under varying temperatures (25–40°C) are recommended to assess shelf life .

Advanced Research Questions

Q. How can this compound be leveraged in click chemistry or bioconjugation?

  • Methodological Answer : Sulfonyl fluorides are "SuFEx" (Sulfur(VI) Fluoride Exchange) click chemistry hubs. To optimize bioconjugation:

  • Kinetic Screening : Compare reaction rates with nucleophiles (e.g., amines, thiols) under physiological conditions (pH 7.4, 37°C).
  • Competitive Assays : Use LC-MS to track selectivity against competing functional groups (e.g., esters, amides) .
  • Case Study : Bicyclo[2.2.2]octane sulfonyl fluorides form stable sulfonamides with lysine residues, suggesting similar potential for spiro[2.5]octane derivatives .

Q. What strategies resolve contradictions in reported reactivity data for sulfonyl fluoride derivatives?

  • Methodological Answer : Discrepancies often arise from solvent effects or trace impurities. Systematic approaches include:

  • Reproducibility Checks : Replicate reactions using rigorously dried solvents (e.g., molecular sieves) and purified starting materials.
  • Byproduct Analysis : Use GC-MS or HPLC to identify intermediates (e.g., hydrolyzed sulfonic acids) that may skew results .
  • Computational Modeling : DFT studies (e.g., Gaussian 16) can predict reaction pathways and reconcile experimental outcomes .

Q. What environmental persistence or toxicity concerns are associated with this compound?

  • Methodological Answer : While not a PFOS analog, environmental risk assessment requires:

  • Persistence Studies : Aerobic/anaerobic degradation assays in soil/water matrices (OECD 301/307 guidelines).
  • Bioaccumulation Potential : Measure logP values (e.g., via shake-flask method) and compare to regulatory thresholds (e.g., logP >3 indicates bioaccumulation risk) .
  • Toxicity Profiling : Use in vitro assays (e.g., Microtox) for acute toxicity and Daphnia magna for ecotoxicity .

Q. How can the compound’s spirocyclic scaffold be modified to enhance biological activity?

  • Methodological Answer :

  • Derivatization : Introduce substituents (e.g., halogens, alkyl groups) at non-bridgehead positions to modulate lipophilicity. For example, 6,6-difluoro analogs (e.g., 6,6-Difluorospiro[2.5]octan-1-amine hydrochloride) show enhanced membrane permeability .
  • Structure-Activity Relationship (SAR) : Synthesize a library of derivatives and screen against target enzymes (e.g., proteases) using fluorescence-based assays .

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